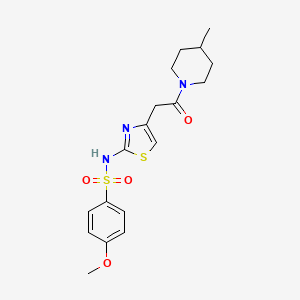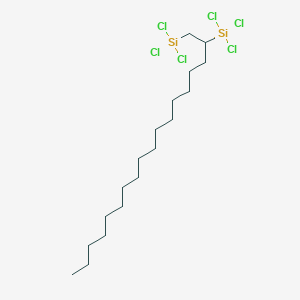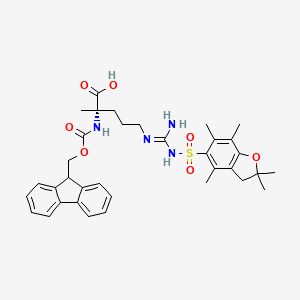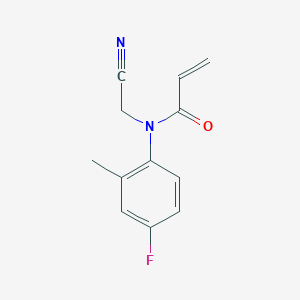![molecular formula C25H22F3N5O3 B2896642 [(1-cyanocyclohexyl)carbamoyl]methyl 5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylate CAS No. 926410-49-3](/img/structure/B2896642.png)
[(1-cyanocyclohexyl)carbamoyl]methyl 5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(1-cyanocyclohexyl)carbamoyl]methyl 5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylate is an intriguing compound with significant implications across various scientific disciplines. This compound is distinguished by its complex structure, which includes a triazole ring, phenyl groups, and a trifluoromethyl group, contributing to its distinctive chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(1-cyanocyclohexyl)carbamoyl]methyl 5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylate typically involves multi-step organic reactions. One common approach begins with the preparation of the triazole core, often synthesized through the reaction of an acyl hydrazide with a corresponding amide under acidic or basic conditions. Next, the phenyl and trifluoromethyl substituents are introduced via electrophilic aromatic substitution or coupling reactions.
Industrial Production Methods
On an industrial scale, the synthesis of this compound might involve optimized reaction conditions such as high-pressure reactors for better yields, catalytic systems to speed up the reactions, and continuous flow systems to streamline production. Purification of the final product can be achieved through methods like recrystallization or chromatography, ensuring high purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
[(1-cyanocyclohexyl)carbamoyl]methyl 5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylate can undergo various types of chemical reactions including:
Oxidation: : Can be oxidized under mild conditions to introduce functional groups or modify existing ones.
Reduction: : The cyanocyclohexyl group can be reduced to amine derivatives.
Substitution: : Phenyl rings allow for halogenation, nitration, or sulfonation under appropriate conditions.
Common Reagents and Conditions
Typical reagents for these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminium hydride for reduction, and halogenating agents like chlorine or bromine for substitution reactions. Reaction conditions vary but often involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired reaction pathway.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. Oxidation might yield ketones or carboxylic acids, reduction could produce primary or secondary amines, and substitution can lead to halogenated or nitrated derivatives, each opening new avenues for further chemical exploration.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [(1-cyanocyclohexyl)carbamoyl]methyl 5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylate is used as a building block for synthesizing more complex molecules
Biology
This compound's distinct triazole core is notable in biological research, particularly in the study of enzyme inhibitors and as a scaffold for drug design. The trifluoromethyl group enhances bioavailability and metabolic stability, making derivatives of this compound promising candidates for therapeutic applications.
Medicine
In medicine, derivatives of this compound are explored for their potential as antimicrobial and anticancer agents. The trifluoromethyl and phenyl groups are known to impart biological activity, while the triazole ring provides a platform for further functionalization and optimization in drug development.
Industry
Industrially, this compound is utilized in the development of specialty chemicals and advanced materials. Its reactivity and stability are leveraged in creating high-performance polymers, coatings, and additives.
Wirkmechanismus
The mechanism by which [(1-cyanocyclohexyl)carbamoyl]methyl 5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylate exerts its effects is rooted in its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances binding affinity, while the triazole ring can form hydrogen bonds and coordinate with metal ions in active sites. These interactions inhibit or modulate the activity of target enzymes, influencing biological pathways and exerting therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Compared to other triazole derivatives, [(1-cyanocyclohexyl)carbamoyl]methyl 5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylate stands out due to its unique combination of a cyanocyclohexyl group and a trifluoromethyl-phenyl group. This structure imparts specific chemical and biological properties that differentiate it from compounds such as 1,2,4-triazole-3-carboxylate without these groups or with different substituents.
Similar Compounds
1,2,4-triazole-3-carboxylate
[(1-cyanoethyl)carbamoyl]methyl 1-phenyl-1H-1,2,4-triazole-3-carboxylate
5-phenyl-1H-1,2,4-triazole-3-carboxylic acid
Eigenschaften
IUPAC Name |
[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 5-phenyl-1-[3-(trifluoromethyl)phenyl]-1,2,4-triazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22F3N5O3/c26-25(27,28)18-10-7-11-19(14-18)33-22(17-8-3-1-4-9-17)30-21(32-33)23(35)36-15-20(34)31-24(16-29)12-5-2-6-13-24/h1,3-4,7-11,14H,2,5-6,12-13,15H2,(H,31,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZNXFUZBNASMLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)COC(=O)C2=NN(C(=N2)C3=CC=CC=C3)C4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22F3N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(benzylsulfanyl)-N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}acetamide](/img/structure/B2896561.png)
![3-cyano-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide](/img/structure/B2896562.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2896567.png)
![3-(1H-imidazol-1-yl)-8-[4-(1H-pyrrol-1-yl)benzoyl]-8-azabicyclo[3.2.1]octane](/img/structure/B2896568.png)

![1-cyclopentanecarbonyl-4-[(furan-2-yl)methanesulfonyl]piperidine](/img/structure/B2896571.png)
![6-(5-Chloro-2-methoxyphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2896575.png)

![1-[4-(Methylsulfanyl)phenyl]-2-({pyrido[3,4-d]pyrimidin-4-yl}amino)ethan-1-ol](/img/structure/B2896577.png)


![N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2896582.png)
